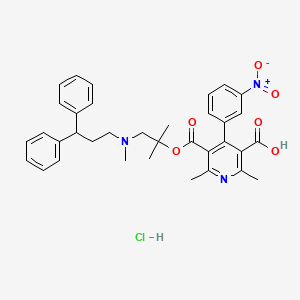

Desmethyl Dehydro Lercanidipine Hydrochloride

Description

Desmethyl Dehydro Lercanidipine Hydrochloride is a derivative of Lercanidipine, a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. This compound is characterized by its unique chemical structure, which includes a dehydrogenated and demethylated form of Lercanidipine, making it an important subject of study in pharmaceutical research .

Properties

Molecular Formula |

C35H38ClN3O6 |

|---|---|

Molecular Weight |

632.1 g/mol |

IUPAC Name |

5-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl]oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C35H37N3O6.ClH/c1-23-30(33(39)40)32(27-17-12-18-28(21-27)38(42)43)31(24(2)36-23)34(41)44-35(3,4)22-37(5)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;/h6-18,21,29H,19-20,22H2,1-5H3,(H,39,40);1H |

InChI Key |

HCADJVXZRZXZFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Dehydro Lercanidipine Hydrochloride typically involves the dehydrogenation and demethylation of Lercanidipine. The process often employs reagents such as oxidizing agents for dehydrogenation and demethylating agents under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired transformation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Dehydro Lercanidipine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Utilizes oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Involves reducing agents to remove oxygen atoms or add hydrogen atoms.

Substitution: Replaces one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Halides, amines, and other organic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Desmethyl Dehydro Lercanidipine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.

Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Desmethyl Dehydro Lercanidipine Hydrochloride exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and disruption of calcium release from the sarcoplasmic reticulum. The result is a decrease in intracellular calcium, leading to the relaxation of smooth muscle cells, dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .

Comparison with Similar Compounds

Similar Compounds

Lercanidipine: The parent compound, used as an antihypertensive agent.

Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

Nifedipine: A well-known calcium channel blocker used for hypertension and angina .

Uniqueness

Desmethyl Dehydro Lercanidipine Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. These differences can influence its efficacy, bioavailability, and potential side effects, making it a valuable compound for further research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.